molecular formula C13H23NO B14652616 1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one CAS No. 51856-96-3

1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one

Cat. No.: B14652616
CAS No.: 51856-96-3
M. Wt: 209.33 g/mol
InChI Key: KHMVXSQLPUNRCF-UHFFFAOYSA-N
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Description

1-Pentyl-9-azabicyclo[331]nonan-3-one is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one can be synthesized through a one-pot tandem Mannich annulation. This method involves the reaction of aromatic ketones, paraformaldehyde, and dimethylamine. The reaction is carried out under controlled conditions to yield the desired product with good efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: ABNO and copper catalysts are commonly used for oxidation reactions.

    Reduction: Hydrogen gas and ruthenium complex catalysts are employed for reduction reactions.

    Substitution: Various alkylating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carbonyl compounds are typically formed as major products.

    Reduction: Alcohol derivatives are obtained as major products.

    Substitution: Substituted azabicyclo compounds are formed.

Scientific Research Applications

1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in oxidation reactions, where it facilitates the conversion of alcohols to carbonyl compounds. The nitrogen atom in its structure plays a crucial role in stabilizing reaction intermediates and enhancing reaction efficiency .

Comparison with Similar Compounds

Uniqueness: 1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one is unique due to its pentyl substituent, which imparts distinct chemical and physical properties. This makes it suitable for specific applications in organic synthesis and catalysis.

Properties

IUPAC Name

1-pentyl-9-azabicyclo[3.3.1]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-2-3-4-7-13-8-5-6-11(14-13)9-12(15)10-13/h11,14H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMVXSQLPUNRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC12CCCC(N1)CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30703456
Record name 1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30703456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51856-96-3
Record name 1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30703456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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